molecular formula C26H25N5O4S B12001694 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(4-hydroxyphenyl)ethylidene]acetohydrazide

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(4-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No.: B12001694
M. Wt: 503.6 g/mol
InChI Key: QHLWGBPLYHOFQU-WPWMEQJKSA-N
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Description

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound with a unique structure that includes a triazole ring, methoxyphenyl groups, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.

    Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound.

    Hydrazide Formation: The final step involves the condensation of the triazole-thioether intermediate with an aldehyde or ketone to form the hydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the hydrazide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole and methoxyphenyl derivatives.

Scientific Research Applications

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and other biological processes.

    Industrial Applications: It may be used in the synthesis of polymers or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and methoxyphenyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide moiety can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
  • **2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
  • **2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes and participate in various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C26H25N5O4S

Molecular Weight

503.6 g/mol

IUPAC Name

2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C26H25N5O4S/c1-17(18-4-10-21(32)11-5-18)27-28-24(33)16-36-26-30-29-25(19-6-12-22(34-2)13-7-19)31(26)20-8-14-23(35-3)15-9-20/h4-15,32H,16H2,1-3H3,(H,28,33)/b27-17+

InChI Key

QHLWGBPLYHOFQU-WPWMEQJKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)/C4=CC=C(C=C4)O

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)O

Origin of Product

United States

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